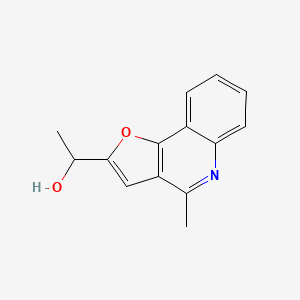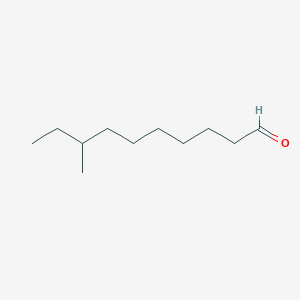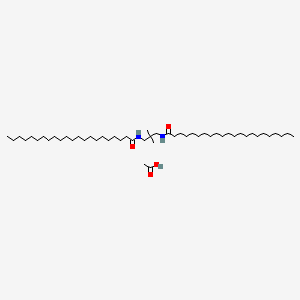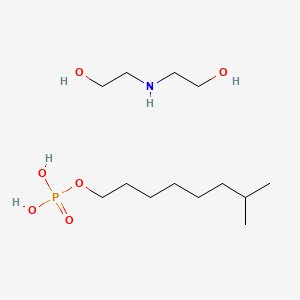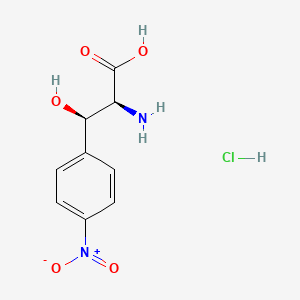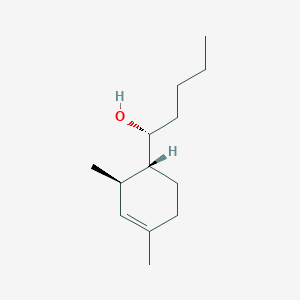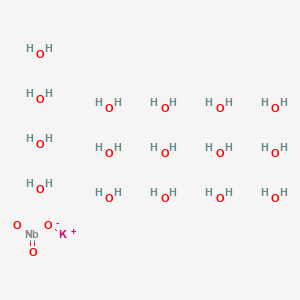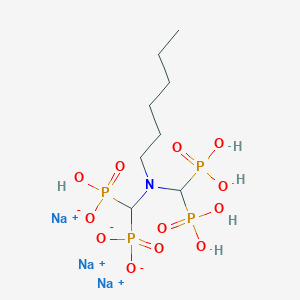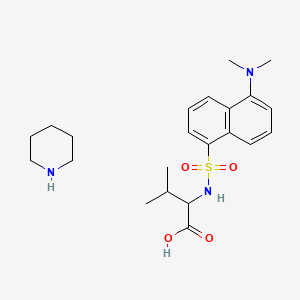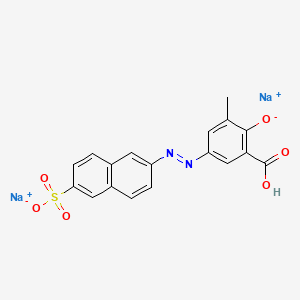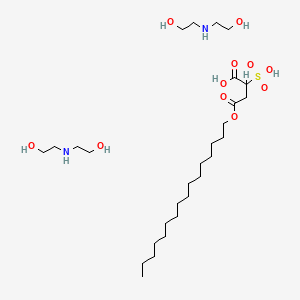![molecular formula C14H6N2O6 B12690157 2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran CAS No. 111257-93-3](/img/structure/B12690157.png)
2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-dinitro-1benzofuro6,5-ebenzofuran est un composé organique complexe appartenant à la famille des benzofuranes. Les benzofuranes sont des composés hétérocycliques qui contiennent un cycle benzénique fusionné à un cycle furane. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antitumorales, antibactériennes, antioxydantes et antivirales .
Méthodes De Préparation
La synthèse de 2,8-dinitro-1benzofuro6,5-ebenzofuran implique plusieurs étapes. Une méthode courante est la nitration électrophile des dérivés du benzofurane. Ce processus utilise généralement un mélange d'acide nitrique (HNO₃) et d'anhydride acétique (Ac₂O) à des températures contrôlées pour introduire des groupes nitro à des positions spécifiques sur le cycle benzofurane . Les méthodes de production industrielle peuvent impliquer des réactions de nitration à grande échelle utilisant des réactifs similaires mais optimisés pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
2,8-dinitro-1benzofuro6,5-ebenzofuran subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'oxydants puissants comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction: La réduction des groupes nitro peut être réalisée à l'aide d'agents réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur de palladium (Pd/C) ou en utilisant du borohydrure de sodium (NaBH₄).
Substitution: Les groupes nitro peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile. Les réactifs courants comprennent le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
2,8-dinitro-1benzofuro6,5-ebenzofuran a plusieurs applications de recherche scientifique:
Chimie: Il sert de précurseur pour la synthèse de dérivés de benzofurane plus complexes, qui sont utilisés dans diverses réactions et études chimiques.
Biologie: Les activités biologiques du composé en font un candidat pour étudier ses effets sur différents systèmes biologiques, y compris son potentiel comme agent antitumoral ou antibactérien.
Médecine: En raison de ses activités biologiques, il est exploré pour des applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments pour traiter les infections ou le cancer.
Mécanisme d'action
Le mécanisme d'action de 2,8-dinitro-1benzofuro6,5-ebenzofuran implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro sur le cycle benzofurane peuvent subir des réactions redox, générant des espèces réactives de l'oxygène (ROS) qui peuvent endommager les composants cellulaires. Ce stress oxydatif peut conduire à la mort cellulaire, rendant le composé efficace contre certains types de cellules cancéreuses . De plus, le composé peut inhiber des enzymes ou des protéines spécifiques impliquées dans la croissance bactérienne, contribuant à ses propriétés antibactériennes .
Applications De Recherche Scientifique
2,8-dinitro-1benzofuro6,5-ebenzofuran has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, such as developing new drugs for treating infections or cancer.
Mécanisme D'action
The mechanism of action of 2,8-dinitro-1benzofuro6,5-ebenzofuran involves its interaction with specific molecular targets. The nitro groups on the benzofuran ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making the compound effective against certain types of cancer cells . Additionally, the compound may inhibit specific enzymes or proteins involved in bacterial growth, contributing to its antibacterial properties .
Comparaison Avec Des Composés Similaires
2,8-dinitro-1benzofuro6,5-ebenzofuran peut être comparé à d'autres dérivés de benzofurane, tels que:
2-nitrobenzofurane: Connu pour son activité antimicrobienne contre Helicobacter pylori.
5-nitrobenzofurane: Exhibe de fortes propriétés mutagènes et est utilisé dans des études liées à la génotoxicité.
Benzofuro[3,2-b]pyridine: Synthétisé par des réactions d'annulation et étudié pour ses applications thérapeutiques potentielles.
L'unicité de 2,8-dinitro-1benzofuro6,5-ebenzofuran réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de benzofurane.
Propriétés
Numéro CAS |
111257-93-3 |
|---|---|
Formule moléculaire |
C14H6N2O6 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran |
InChI |
InChI=1S/C14H6N2O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H |
Clé InChI |
GFPYASSZYKIUBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=CC4=C(C=C31)C=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


